3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of 3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of appropriate triazole and pyrimidine precursors under specific conditions. One common method involves the use of 3-amino-1,2,4-triazole and a suitable aldehyde in the presence of a catalyst such as TsOH (p-toluenesulfonic acid) to form the desired triazolopyrimidine scaffold . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as TsOH, and varying temperatures depending on the specific reaction . Major products formed from these reactions include oxidized or reduced derivatives, substituted triazolopyrimidines, and cyclized heterocycles.
Scientific Research Applications
3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structure and biological activities.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also have a triazolopyrimidine scaffold and exhibit similar biological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are known for their energetic properties and are used in the development of explosives.
Quinolinyl-pyrazoles: These compounds have a different heterocyclic structure but share some similar biological activities.
The uniqueness of 3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substitution pattern and the presence of methylthio groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
62871-65-2 |
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Molecular Formula |
C7H9N5S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
3-methyl-5,7-bis(methylsulfanyl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H9N5S2/c1-12-5-4(10-11-12)6(13-2)9-7(8-5)14-3/h1-3H3 |
InChI Key |
KKEYNBGJNAAFQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)SC)SC)N=N1 |
Origin of Product |
United States |
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